molecular formula C18H17N3O2S B2797903 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide CAS No. 896026-22-5

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide

Cat. No.: B2797903
CAS No.: 896026-22-5
M. Wt: 339.41
InChI Key: JNMYDURCDHPYHQ-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide typically involves the reaction of 2-(methylsulfanyl)benzoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized with 2,5-dimethylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide can be compared with other oxadiazole derivatives, such as:

These comparisons highlight the unique features of this compound, such as its specific substituents that contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-11-8-9-12(2)14(10-11)17-20-21-18(23-17)19-16(22)13-6-4-5-7-15(13)24-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMYDURCDHPYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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